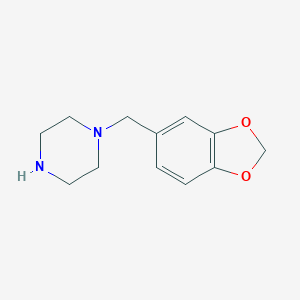

1-Piperonylpiperazine

Description

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-11-12(16-9-15-11)7-10(1)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOOZXVYXHATOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38063-96-6 (di-hydrochloride) | |

| Record name | 1-Piperonylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032231064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70185994 | |

| Record name | 1-Piperonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or pale yellow solid; [Alfa Aesar MSDS] Tan powder; [Aldrich MSDS] | |

| Record name | 1-Piperonylpiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10273 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670933 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32231-06-4 | |

| Record name | 1-Piperonylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32231-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperonylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032231064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-piperonylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MDBZP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/512G6R381X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-piperonylpiperazine chemical properties and structure

An In-depth Technical Guide to 1-Piperonylpiperazine: Chemical Properties and Structure

Introduction

This compound, also known as 1-(3,4-methylenedioxybenzyl)piperazine (MDPP), is an organic compound featuring a piperazine (B1678402) ring substituted with a piperonyl group.[1] It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2][3] Its versatile chemical structure allows for a wide range of applications, including its use as a precursor in the synthesis of psychoactive agents, anti-Parkinsonian drugs like Piribedil, and compounds with anti-inflammatory and neuroprotective properties.[2][4][5] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical methodologies related to this compound.

Chemical Structure

This compound is characterized by a piperazine core, which is a six-membered ring containing two nitrogen atoms at opposite positions, attached to a benzodioxole methyl group (piperonyl group).[1] The piperazine ring typically adopts a chair conformation.[5]

Table 1: Structural Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)piperazine[6] |

| Synonyms | 1-[(1,3-Benzodioxol-5-yl)methyl]piperazine, 1-(3,4-Methylenedioxybenzyl)piperazine[2][7] |

| CAS Number | 32231-06-4[8][9] |

| SMILES | C1CN(CCN1)CC2=CC3=C(C=C2)OCO3[6][10] |

| InChI | 1S/C12H16N2O2/c1-2-11-12(16-9-15-11)7-10(1)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8-9H2[6][10] |

| InChIKey | NBOOZXVYXHATOW-UHFFFAOYSA-N[1][6] |

Chemical and Physical Properties

The compound is typically a white to yellow or yellowish-brown crystalline solid.[8][9] Its properties make it moderately soluble in organic solvents and slightly soluble in water.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O₂[1][7][9] |

| Molecular Weight | 220.27 g/mol [2][6][7][9] |

| Appearance | White to yellow or yellow-brownish crystalline solid[2][8][9] |

| Melting Point | 36-46 °C[2][8][10] |

| Boiling Point | 147-149 °C at 2 mmHg[2][8][9] |

| Solubility | Slightly soluble in water; Soluble in Methanol and Ethanol[1] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Synthesis Protocols

This compound can be synthesized through several routes. The two most common methods are reductive amination and nucleophilic substitution.[4]

Method 1: Reductive Amination

This method involves the reaction of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) with piperazine in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB). This one-pot reaction is efficient and yields a high-purity product.[4]

Experimental Protocol:

-

Dissolve piperonal (1.0 equivalent) and piperazine (1.2 equivalents) in a suitable solvent like tetrahydrofuran (B95107) (THF).

-

Stir the mixture at room temperature.

-

Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the mixture.

-

Continue stirring at 25°C for approximately 24 hours until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization to yield this compound (typically 65-82% yield).[4]

Method 2: Nucleophilic Substitution

This alternative route involves the alkylation of piperazine with 3,4-methylenedioxybenzyl chloride. This process requires a base to neutralize the HCl byproduct formed during the reaction.[4]

Experimental Protocol:

-

Suspend piperazine (2.0 equivalents) in a solvent like acetonitrile (B52724) or dimethylformamide (DMF).

-

Add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH).

-

Cool the mixture to 0-5°C.

-

Add 3,4-methylenedioxybenzyl chloride (1.1 equivalents) dropwise to the suspension.

-

After the addition is complete, warm the reaction mixture to 50-60°C and stir for 8-12 hours.[4]

-

After the reaction is complete, cool the mixture and filter to remove inorganic salts.

-

Extract the product with a solvent like chloroform (B151607) and wash with water.

-

Dry the organic layer and concentrate it to obtain the crude product, which can be purified by crystallization from ethanol (B145695) (typically 60-68% yield).[4]

Caption: Comparative workflows for the synthesis of this compound.

Analytical Methodologies

Standard analytical techniques are employed to confirm the identity and purity of this compound. These include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the separation and identification of volatile compounds. The mass spectrum of this compound shows characteristic fragmentation patterns that confirm its structure.[6]

General Experimental Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the sample in a suitable volatile solvent like acetonitrile or methanol.[11] The solution is then filtered through a 0.2 µm filter.[11]

-

GC Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., Zebron ZB-SemiVolatiles, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[11]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[11]

-

Injector: Splitless mode at 250°C.[11]

-

Oven Program: An initial temperature of 75°C, held for 1 minute, then ramped to 320°C.[11]

-

-

MS Conditions:

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust method for quantifying piperazine and its derivatives, especially for purity analysis. For compounds like piperazine that lack a strong chromophore, a derivatization step is often required.[12]

General Experimental Protocol for Derivatized Analysis:

-

Derivatization: React the sample with a derivatizing agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active product.[12]

-

Sample Preparation: Dissolve the derivatized sample in the mobile phase or a compatible solvent.

-

HPLC Conditions:

-

Column: A reverse-phase column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm) is commonly used.[12]

-

Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (B46881) (e.g., 90:10:0.1 v/v/v).[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection: UV detection at a wavelength appropriate for the derivative (e.g., 340 nm for the NBD derivative).[12]

-

Column Temperature: 35°C.[12]

-

Pharmacological Activity and Signaling Pathways

This compound is a psychoactive compound with diverse biological activities.[4] It is a known precursor for various pharmaceuticals and has been studied for its neuroprotective and anti-inflammatory potential.[2][4]

Neuroprotective Effects

Research has shown that this compound can mitigate the neurotoxicity induced by 3,4-methylenedioxymethamphetamine (MDMA).[4] Co-administration of this compound attenuates the reduction in serotonergic parameters in the brain caused by MDMA, suggesting a protective role within neurotransmitter systems.[4][10]

Anti-inflammatory Properties

This compound is a key intermediate in the synthesis of hybrid compounds with significant anti-inflammatory effects. For instance, acetyl-caffeic acid-1-piperonylpiperazine (HBU-47), synthesized from this compound and caffeic acid, has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[4] This indicates its potential in modulating inflammatory pathways.

Receptor Affinity

The 3,4-methylenedioxybenzyl group in this compound contributes to a high affinity for sigma-1 receptors. This binding is a critical aspect of its potential use in developing imaging probes and therapeutics targeting these receptors.[4] Its derivatives have also been noted for their α-adrenergic antagonist properties.[5]

Caption: Signaling pathways influenced by this compound and its derivatives.

References

- 1. CAS 32231-06-4: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 32231-06-4 | Benchchem [benchchem.com]

- 5. 1-Piperonylpiperazinium 4-nitrobenzoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C12H16N2O2 | CID 94426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | 32231-06-4 [chemicalbook.com]

- 9. This compound CAS#: 32231-06-4 [m.chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Synthesis of 1-Piperonylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-piperonylpiperazine, a versatile building block in organic synthesis with applications in pharmaceutical development and as a precursor in various chemical industries.[1] This document details the core methodologies, reaction mechanisms, and experimental protocols for the synthesis of this compound, with a focus on providing actionable data for research and development.

Introduction to this compound

This compound, also known as 1-(3,4-methylenedioxybenzyl)piperazine (MDBZP), is a disubstituted piperazine (B1678402) derivative. Its structure, featuring a piperazine ring attached to a piperonyl group, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules. It has been investigated for its potential applications in the development of psychoactive agents and has been identified as a designer drug.[2] Furthermore, its derivatives have been explored for their antitubercular and anti-inflammatory properties.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two main synthetic routes:

-

Reductive Amination: This one-pot reaction involves the condensation of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) with piperazine to form an iminium ion intermediate, which is then reduced in situ to yield the final product.

-

N-Alkylation: This method involves the direct alkylation of the piperazine ring with a piperonyl halide, such as piperonyl chloride or bromide.

This guide will now delve into the specifics of each of these pathways, providing detailed mechanisms, experimental protocols, and quantitative data.

Pathway 1: Reductive Amination

Reductive amination is an efficient and widely used method for the synthesis of amines from carbonyl compounds. In the context of this compound synthesis, this pathway offers the advantage of a one-pot procedure, which can be both time and resource-efficient.

Reaction Mechanism

The reductive amination process begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of piperonal. This is followed by dehydration to form a piperazinyl-iminium ion intermediate. A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to yield this compound.

Experimental Protocol

The following protocol is adapted from a general procedure for the reductive amination of aldehydes with amines using sodium triacetoxyborohydride (B8407120) (STAB), a mild and selective reducing agent.[3][4]

Materials:

-

Piperonal (1.0 eq)

-

Piperazine (1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperonal (1.0 equivalent) and piperazine (1.2 equivalents).

-

Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel.

Quantitative Data

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature | Reaction Time | Yield |

| Piperonal | Piperazine | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Room Temp. | 1-24 h | High (Typical) |

| Piperonal | Piperazine | Sodium cyanoborohydride | Methanol | Room Temp. | 1-24 h | Good (Typical) |

Note: Specific yields for the direct synthesis of this compound via this method are not widely reported in the provided search results, but are generally high for this type of reaction.[4]

Pathway 2: N-Alkylation

N-alkylation is a classical and straightforward approach for the formation of C-N bonds. In this pathway, the nucleophilic nitrogen of piperazine attacks the electrophilic carbon of a piperonyl halide. A key challenge in this synthesis is controlling the degree of alkylation to favor the desired mono-substituted product over the di-substituted byproduct.

Reaction Mechanism

The N-alkylation of piperazine with a piperonyl halide is a nucleophilic substitution reaction (typically SN2). One of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the benzylic carbon of the piperonyl halide and displacing the halide ion.

To favor mono-alkylation, a large excess of piperazine is often used. This ensures that the piperonyl halide is more likely to react with an un-substituted piperazine molecule rather than the already mono-alkylated product. Alternatively, one of the piperazine nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc), followed by alkylation of the unprotected nitrogen and subsequent deprotection.[5]

Experimental Protocol

The following protocol is adapted from a general procedure for the mono-N-alkylation of piperazine with benzyl (B1604629) halides.[6]

Materials:

-

Piperonyl chloride (or bromide) (1.0 eq)

-

Piperazine hexahydrate (2.0 eq)

-

Ethanol

-

Hydrochloric acid (11.5 N)

-

Sodium hydroxide (B78521) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve piperazine hexahydrate (2.0 equivalents) in ethanol.

-

With stirring, add 11.5 N hydrochloric acid (2.0 equivalents).

-

Cool the mixture to 20°C.

-

Slowly add piperonyl chloride (1.0 equivalent) dropwise to the stirred solution.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours, and then at 70°C for an additional 30 minutes.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in water and basify with a sodium hydroxide solution to a pH > 10.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The product can be further purified by distillation under reduced pressure or by column chromatography.

Quantitative Data

| Alkylating Agent | Piperazine (eq.) | Solvent | Base | Temperature | Reaction Time | Yield | Reference |

| o-Methylbenzyl bromide | 2.0 | Ethanol | - | 20°C then 70°C | 2.5 h | 89% | [6] |

| m-Methylbenzyl bromide | 2.0 | Methanol | - | 20°C then 70°C | 0.5 h | 74% | [6] |

| Benzyl chloride | 2-3 | - | - | - | - | 72% | [7] |

Note: The data for methylbenzyl bromides are presented as close analogs to piperonyl bromide, demonstrating the expected high yields for this type of reaction.

Summary and Comparison of Pathways

Both reductive amination and N-alkylation are viable and effective methods for the synthesis of this compound. The choice of pathway may depend on the specific requirements of the synthesis, such as available starting materials, desired purity, and scalability.

Reductive amination offers a more elegant one-pot synthesis with potentially milder conditions and higher atom economy. The use of sodium triacetoxyborohydride is particularly advantageous due to its selectivity and reduced toxicity compared to reagents like sodium cyanoborohydride.[3]

N-alkylation is a more traditional approach that can provide high yields, especially when reaction conditions are optimized to favor mono-substitution. The use of an excess of piperazine is a simple and effective strategy to achieve this.

Ultimately, the selection of the most appropriate synthetic route will be guided by the specific needs and constraints of the research or development project. This guide provides the foundational knowledge and detailed protocols to enable the successful synthesis of this compound for its various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 7. 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 1-piperonylpiperazine

An In-depth Technical Guide to 1-Piperonylpiperazine

Abstract

This compound, also known as 1-(3,4-methylenedioxybenzyl)piperazine, is a versatile organic compound with a piperazine (B1678402) core structure. This document provides a comprehensive overview of its physical and chemical characteristics, spectral data, and common experimental protocols. It also explores its applications in pharmaceutical development, particularly in neuropharmacology, as well as its roles in agriculture and the fragrance industry. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physical and Chemical Properties

This compound is typically a white to off-white or yellowish crystalline solid.[1][2] It is characterized by a piperazine ring attached to a piperonyl group.[1] The compound has limited solubility in water but is more soluble in organic solvents.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [3][4][5] |

| Molecular Weight | 220.27 g/mol | [4][5] |

| CAS Number | 32231-06-4 | [3][4][5] |

| Appearance | White to yellow to orange crystalline powder/solid | [3][4][6] |

| Melting Point | 36-46 °C | [3][4] |

| Boiling Point | 147-149 °C at 2 mmHg | [3][4] |

| Solubility in Water | Slightly soluble (31.8 µg/mL at pH 7.4) | [3][5] |

| Flash Point | >113 °C (>230 °F) | [3] |

| Density | ~1.11 g/cm³ (estimate) | [3] |

| Refractive Index | ~1.546 (estimate) | [3] |

Spectral Data

The structural integrity of this compound can be confirmed using various spectroscopic methods. Key spectral data are summarized below.

Table 2: Spectral Data for this compound

| Technique | Data Highlights | Source(s) |

| ¹H NMR | Peaks at δ 2.4–3.1 ppm (piperazine protons) and δ 6.7–6.9 ppm (benzo[d][1][4]dioxole protons) confirm the structure. | [5][7] |

| Mass Spectrometry (GC-MS) | The NIST library entry is 117928, with a top peak at m/z 135. | [5] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available for this compound. | [5] |

| Raman Spectroscopy | FT-Raman spectra have been recorded for this compound. | [5] |

| UV/Vis Spectroscopy | Absorbance maxima are observed at 238 nm and 285 nm. | [7] |

Experimental Protocols

Synthesis of this compound

A common method for synthesizing monosubstituted piperazines involves the reaction of an in-situ formed piperazine-1-ium cation with a suitable electrophile.[8] This method avoids the formation of disubstituted byproducts.

Protocol: General Synthesis of Monosubstituted Piperazines

-

Formation of Piperazine Monohydrochloride : An equimolar amount of anhydrous piperazine and piperazine dihydrochloride (B599025) hydrate (B1144303) are dissolved in methanol (B129727). The solution can be heated to ensure complete dissolution.[8] This step protects one of the nitrogen atoms in the piperazine ring.

-

Reaction with Electrophile : Piperonal (3,4-methylenedioxybenzaldehyde) is the precursor to the piperonyl group. The synthesis would likely involve reductive amination. The aldehyde is reacted with the piperazine monohydrochloride in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride).

-

Reaction Conditions : The reaction is typically carried out in a polar aprotic solvent like methanol or THF.[7][8] The temperature is often maintained between 80-100°C for 12-24 hours.[7]

-

Workup and Purification : After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable solvent and washed to remove unreacted starting materials and byproducts. The final product can be purified by silica (B1680970) gel chromatography or recrystallization from a solvent like ethanol (B145695) to achieve high purity.[7]

Caption: Synthesis workflow for this compound.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, the following analytical methods are typically employed:

-

High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the compound, often with a C18 column and a mobile phase of acetonitrile (B52724) and water.[7]

-

Nuclear Magnetic Resonance (¹H NMR) : Confirms the chemical structure by identifying the chemical shifts and splitting patterns of the protons.[5][7]

-

Mass Spectrometry (MS) : Determines the molecular weight and fragmentation pattern, further confirming the structure.[5]

Biological Activity and Applications

This compound is a compound of interest in various scientific and industrial fields due to its versatile chemical nature.

-

Pharmaceutical Development : It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[4] The compound has been studied for its effects on 3,4-methylenedioxymethamphetamine (MDMA)-induced neurotoxicity.[2][3] It is also a building block for developing agents with potential as sigma-1 receptor probes for nuclear imaging.[7]

-

Pest Control : The compound is effective as an insect repellent and pesticide in agricultural settings.[4]

-

Flavor and Fragrance : It is used in the formulation of unique scents for consumer products like perfumes.[4]

-

Anti-inflammatory Research : A hybrid compound of caffeic acid and this compound has been shown to inhibit inflammation in macrophage cells, indicating potential for developing new anti-inflammatory agents.[7]

Caption: Logical relationships of this compound applications.

Safety and Handling

This compound is classified as an irritant.[6] It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask, should be used when handling this compound. It is a combustible solid and should be stored in a cool, dark place, preferably under an inert gas as it can be hygroscopic.[9]

Conclusion

This compound is a significant chemical intermediate with a well-defined profile of physical, chemical, and spectral properties. Its utility spans from the synthesis of complex pharmaceutical agents to applications in agriculture and consumer products. The experimental protocols for its synthesis and analysis are well-established, making it an accessible compound for a wide range of research and development activities. Proper safety precautions are essential when handling this versatile, yet hazardous, chemical.

References

- 1. CAS 32231-06-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 32231-06-4 [chemicalbook.com]

- 3. This compound CAS#: 32231-06-4 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C12H16N2O2 | CID 94426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | 32231-06-4 | Benchchem [benchchem.com]

- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound 32231-06-4 | TCI EUROPE N.V. [tcichemicals.com]

An In-depth Technical Guide to Glycopyrronium Bromide

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 32231-06-4 provided in the query corresponds to 1-Piperonylpiperazine. However, the detailed request for information on signaling pathways, experimental protocols, and clinical applications strongly indicates an interest in a pharmaceutical compound. Based on the nature of the query, this guide focuses on Glycopyrronium (B1196793) Bromide (also known as Glycopyrrolate), a well-researched anticholinergic agent with extensive applications in medicine.

Executive Summary

Glycopyrronium bromide is a synthetic quaternary ammonium (B1175870) compound that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] Its peripheral selectivity, with limited ability to cross the blood-brain barrier, results in minimal central nervous system effects, making it a valuable therapeutic agent.[2] This document provides a comprehensive overview of the chemical properties, mechanism of action, pharmacokinetic profile, and diverse clinical applications of Glycopyrronium bromide. It also includes detailed experimental protocols for its analysis and a summary of its role in clinical research.

Chemical and Physical Properties

Glycopyrronium bromide is a white crystalline solid. Its structure consists of a quaternary ammonium cation, which is the active moiety, and a bromide anion.[2]

| Property | Value | Reference |

| IUPAC Name | 3-[2-Cyclopentyl(hydroxy)phenylacetoxy]-1,1-dimethylpyrrolidinium bromide | [2] |

| Synonyms | Glycopyrrolate, Robinul, Seebri | [2] |

| CAS Number | 51186-83-5 (for bromide salt) | [2] |

| Molecular Formula | C₁₉H₂₈BrNO₃ | [2] |

| Molar Mass | 398.341 g·mol⁻¹ | [2] |

| Melting Point | 192-195 °C | [3] |

| Solubility | Slightly soluble in DMSO and water. | [3] |

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Glycopyrronium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), thereby inhibiting cholinergic transmission.[1][2] It exhibits a high affinity for M1 and M3 receptors, which are predominantly responsible for mediating its therapeutic effects.[4][]

The binding of acetylcholine to M3 receptors on smooth muscle cells, such as those in the airways, activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ levels lead to smooth muscle contraction.

Glycopyrronium bromide competitively blocks the binding of acetylcholine to the M3 receptor, thus inhibiting this entire downstream signaling pathway and resulting in smooth muscle relaxation.

Pharmacokinetic Profile

The pharmacokinetic properties of glycopyrronium bromide vary significantly depending on the route of administration.

Table 1: Pharmacokinetic Parameters of Glycopyrronium Bromide

| Parameter | Oral Administration | Inhaled Administration | Intramuscular Administration | Intravenous Administration | Reference |

| Cmax | 0.318 ng/mL | 34.5 pg/mL (25 µg dose) | 3.47 ± 1.48 µg/L (8 µg/kg dose) | N/A | [4] |

| Tmax | 3.1 hours | <20 minutes | 27.48 ± 6.12 minutes | N/A | [4] |

| AUC | 1.74 hng/mL (AUC₀₋₂₄) | 255 hpg/mL (AUC₀₋ᵢₙf) | 6.64 ± 2.33 h*µg/L | N/A | [4] |

| Bioavailability | Highly variable | ~40% | N/A | 100% | [4] |

| Elimination Half-life | 3.0 hours | 33-53 hours | N/A | 0.83 ± 0.27 hours (6 µg/kg dose) | [4] |

| Volume of Distribution | N/A | N/A | 1.3-1.8 L/kg (children) | 0.42 ± 0.22 L/kg (adults) | [4] |

| Protein Binding | 38-44% | 38-44% | 38-44% | 38-44% | [4] |

| Metabolism | Hydrolyzed to inactive M9 metabolite, primarily by CYP2D6. | Hydrolyzed to inactive M9 metabolite, primarily by CYP2D6. | Hydrolyzed to inactive M9 metabolite, primarily by CYP2D6. | Hydrolyzed to inactive M9 metabolite, primarily by CYP2D6. | [4] |

| Excretion | >80% recovered as unchanged drug in urine. | >80% recovered as unchanged drug in urine. | >80% recovered as unchanged drug in urine. | 85% recovered in urine, <5% in bile. | [4] |

Receptor Binding Affinity

Glycopyrronium bromide demonstrates high affinity for muscarinic receptors.

Table 2: Receptor Binding Affinities (Ki) of Glycopyrronium Bromide

| Receptor Subtype | Tissue Source | Ki (nM) | Reference |

| M₁ | Rat Cerebral Cortex | ~0.5-3.6 | [6] |

| M₂ | Rat Heart | ~0.5-3.6 | [6] |

| M₃ | Rat Salivary Glands | ~0.5-3.6 | [6] |

| Muscarinic Receptors | Human Peripheral Lung | 0.5 - 3.6 | [] |

| Muscarinic Receptors | Human Airway Smooth Muscle | 0.5 - 3.6 | [] |

Clinical and Research Uses

Glycopyrronium bromide has a wide range of clinical applications, including:

-

Chronic Obstructive Pulmonary Disease (COPD): Administered via inhalation to induce bronchodilation.[2]

-

Hyperhidrosis (Excessive Sweating): Used topically to reduce sweat production.[2]

-

Sialorrhea (Excessive Salivation): Administered orally to reduce saliva production, particularly in patients with neurological conditions.[2]

-

Preoperative Medication: Used to reduce salivary, tracheobronchial, and pharyngeal secretions before surgery.[2]

-

Peptic Ulcers: Historically used to reduce gastric acid secretion.[2]

Experimental Protocols

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the estimation of Glycopyrrolate in bulk and tablet dosage forms.[7]

Instrumentation and Conditions:

-

HPLC System: Waters model 515 with a PDA detector 2998.[8]

-

Column: µ Bondapak C-18 (300mm x 3.9mm; 10µm).[7]

-

Mobile Phase: A mixture of sodium sulphate buffer, 1N Sulfuric acid, acetonitrile (B52724), and methanol (B129727) in a ratio of 1230:6:470:300 v/v/v/v.[7]

-

Flow Rate: 2.3 ml/min.[7]

-

Detection Wavelength: 222 nm.[7]

-

Column Temperature: 30°C.[7]

-

Retention Time: Approximately 4.2 minutes for Glycopyrrolate.[7]

Standard Solution Preparation:

-

Accurately weigh and transfer about 50 mg of Glycopyrrolate working standard into a 50 ml volumetric flask.

-

Add approximately 30 ml of diluent (a mixture of purified water and acetonitrile in a 60:40 v/v ratio) and sonicate to dissolve.[7][9]

-

Make up the volume with the diluent and mix thoroughly.

-

Dilute 5 ml of this stock solution to 50 ml with the diluent to obtain a final concentration of 100 µg/ml.[9]

Sample Preparation (Tablet Dosage Form):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of Glycopyrrolate and transfer it to a volumetric flask.

-

Add a suitable amount of diluent, sonicate for 30 minutes, and then dilute to the final volume with the diluent.[8]

-

Filter the solution through a 0.45µ membrane filter.[8]

-

Dilute the filtrate with the diluent to achieve a concentration within the linear dynamic range (20µg-80µg/ml).[7]

Procedure:

-

Inject equal volumes (e.g., 20 µL) of the blank, standard, and sample solutions into the chromatograph.[8]

-

Record the chromatograms and measure the peak areas.

-

Calculate the amount of Glycopyrrolate in the sample by comparing the peak area of the sample with that of the standard.

Clinical Trial Protocol: SALIVA Trial

This protocol outlines a randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of oral glycopyrronium in children and adolescents with severe sialorrhea due to neurodisabilities.[10]

Study Design:

-

Phase IV, double-blind, placebo-controlled, randomized trial.[10]

-

Participants: 80 children aged 3–17 years with severe sialorrhea related to chronic neurological disorders.[10]

-

Intervention: Participants are randomized (1:1) to receive either a 2 mg/5 mL oral solution of glycopyrronium bromide or a placebo, administered three times daily for a 3-month blinded period.[10]

-

Follow-up: After the blinded period, participants are offered entry into a 6-month open-label extension where all receive glycopyrronium.[10]

Endpoints:

-

Primary Endpoint: Change from baseline to Day 84 in the Drooling Impact Scale (DIS).[10]

-

Secondary Endpoints: Analysis of specific DIS items, response rates, and quality of life assessments using DISABKIDS questionnaires.[10]

-

Safety Endpoint: Assessment of adverse events throughout the trial.[10]

Methodology:

-

Recruitment: Patients meeting the inclusion criteria are recruited from multiple centers.

-

Randomization: Patients are randomly assigned to either the glycopyrronium or placebo group.

-

Treatment Period: The assigned treatment is administered for 84 days.

-

Data Collection: The DIS and other quality-of-life questionnaires are completed at baseline and at specified follow-up visits. Adverse events are monitored and recorded.

-

Open-Label Extension: Following the blinded phase, all participants are offered the active treatment for an additional 6 months.

-

Data Analysis: The change in DIS scores between the treatment and placebo groups is statistically analyzed to determine efficacy. Safety data is also analyzed.

Conclusion

Glycopyrronium bromide is a well-established muscarinic antagonist with a favorable safety profile due to its limited central nervous system penetration. Its diverse applications in treating conditions characterized by cholinergic overactivity, such as COPD and sialorrhea, underscore its therapeutic importance. The detailed pharmacokinetic and pharmacodynamic data, along with established analytical and clinical trial methodologies, provide a solid foundation for further research and development in the field of anticholinergic therapies.

References

- 1. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycopyrronium bromide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 6. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. archives.ijper.org [archives.ijper.org]

- 9. ijprs.com [ijprs.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Piperonylpiperazine: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Piperonylpiperazine, also known as 1-(3,4-methylenedioxybenzyl)piperazine (MDBZP), is a synthetic compound belonging to the piperazine (B1678402) class.[1][2] Initially explored as a potential therapeutic agent, it has since become a significant building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the dopamine (B1211576) agonist piribedil (B1678447).[3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound, along with its physicochemical properties and known biological activities. Detailed experimental protocols for its synthesis are provided, and relevant biological pathways are illustrated.

Introduction and Historical Context

Patents filed for the synthesis of piribedil and related compounds describe various methods for the preparation of this compound, highlighting its importance as a foundational molecular scaffold.[3][4][5][6][7] Its utility stems from the presence of the piperazine ring, a versatile pharmacophore, and the piperonyl group, which can influence receptor binding and pharmacokinetic properties.[2] Beyond its role in piribedil synthesis, this compound has also been investigated for its own biological effects and as a precursor for other novel chemical entities.[1]

Physicochemical Properties

This compound is typically a white to pale yellow crystalline solid.[8] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [9] |

| Molecular Weight | 220.27 g/mol | [9] |

| CAS Number | 32231-06-4 | [8] |

| IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)piperazine | [10] |

| Melting Point | 36-40 °C | [8] |

| Boiling Point | 147-149 °C at 2 mmHg | [8] |

| Solubility | Slightly soluble in water | [8] |

| Appearance | White to yellow or yellow-brownish crystalline solid | [8] |

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound involves the reaction of piperazine with a piperonyl halide, typically piperonyl chloride. This nucleophilic substitution reaction is a straightforward and efficient way to introduce the piperonyl moiety onto the piperazine ring.

General Synthetic Scheme

The overall reaction can be depicted as follows:

Figure 1. General synthetic scheme for this compound.

Detailed Experimental Protocols

Several patented methods describe the synthesis of this compound as an intermediate for piribedil. Below are representative protocols derived from this literature.

Protocol 1: Reductive Amination of Piperonal (B3395001) with Piperazine [3]

This method involves the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with piperazine under reductive conditions.

-

Reactants: Piperonal, piperazine, hydrogen gas, catalyst (e.g., palladium on carbon).

-

Solvent: Ethers (e.g., methyl tertiary butyl ether) or lower alcohols (C1-C6).[3]

-

Reaction Conditions: The reaction is carried out under a hydrogen pressure of 2 to 60 bar, with a preferred range of 8 to 20 bar. The reaction temperature is maintained between 10-100 °C, preferably 50-80 °C.[3] The molar ratio of piperonal to piperazine can range from 1:0.9 to 1:5.[3]

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or recrystallization.

Protocol 2: N-Alkylation of Piperazine with Piperonyl Chloride [5]

This is a direct alkylation method using a pre-formed piperonyl halide.

-

Reactants: Piperonyl chloride, piperazine.

-

Solvent: A variety of organic solvents can be used, including acetone, chloroform, methylene (B1212753) chloride, ethyl acetate, tetrahydrofuran, methanol, ethanol (B145695), or isopropanol. Anhydrous ethanol is a preferred solvent.[5]

-

Reaction Conditions: The molar ratio of piperonyl chloride to piperazine is typically between 1:2.5 and 1:7, with a preferred ratio of 1:5 to favor mono-alkylation.[5] The reaction temperature can range from 0-80 °C, with room temperature being a common choice. The reaction time is generally between 1 and 8 hours.[5]

-

Work-up and Purification: The reaction mixture is typically worked up by removing the solvent, followed by an aqueous workup to remove excess piperazine and piperazine hydrochloride. The product is then extracted with an organic solvent and purified, for example, by distillation under reduced pressure.

Figure 2. Experimental workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

The structural characterization of this compound is well-documented, with data available from various spectroscopic techniques. A summary of this data is presented in Table 2.

| Technique | Key Data | Source(s) |

| ¹H NMR | Data available in spectral databases. | [10] |

| ¹³C NMR | Data available in spectral databases. | [10] |

| Mass Spectrometry (MS) | Data available in spectral databases. | [10] |

| Infrared (IR) Spectroscopy | Data available in spectral databases. | [10] |

Biological Activity and Applications

While primarily known as a synthetic intermediate, this compound and its derivatives have been the subject of pharmacological research.

Neuroprotective Effects

Studies have investigated the potential neuroprotective properties of this compound. Research has shown that some piperazine derivatives can exhibit neuroprotective effects in in vitro models of neurotoxicity.[11] For instance, in studies using differentiated human neuroblastoma SH-SY5Y cells, piperazine designer drugs, including this compound, were evaluated for their cytotoxic and neurotoxic effects.[11] These studies indicated that such compounds could induce apoptosis and cause mitochondrial hyperpolarization.[11]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored, primarily through the synthesis of hybrid molecules. A notable example is the compound HBU-47, a synthetic hybrid of caffeic acid and this compound.[9] In a 2013 study by Seon-Young Park and colleagues, it was demonstrated that HBU-47 exhibited potent anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in RAW264.7 macrophage cells.[9] Interestingly, the study also reported that this compound alone did not show significant inhibition of the LPS-induced inflammatory response.[9] The anti-inflammatory action of the hybrid compound was found to be mediated through the inhibition of NF-κB activation.[9]

This suggests that while this compound itself may not be a potent anti-inflammatory agent, its scaffold is a valuable platform for the development of more active compounds. The general signaling pathway implicated in the anti-inflammatory response to some piperazine derivatives is the NF-κB pathway, which is a key regulator of the expression of pro-inflammatory genes.

Figure 3. Hypothesized anti-inflammatory signaling pathway modulated by this compound derivatives.

Other Applications

This compound has also been identified as a "designer drug," occasionally found in illicitly manufactured ecstasy tablets.[1] Its structural similarity to other psychoactive piperazines, such as benzylpiperazine (BZP), has led to its use as a recreational substance, although its pharmacological effects in this context are not well-characterized.[2]

Conclusion

This compound is a compound of significant interest in medicinal and synthetic organic chemistry. While its historical discovery is intertwined with the development of piribedil, its versatile structure has led to its use as a key building block for a variety of other molecules with potential therapeutic applications. Although this compound itself may possess modest biological activity, its scaffold serves as a valuable starting point for the design and synthesis of novel neuroprotective and anti-inflammatory agents. Further research into the direct pharmacological effects of this compound and the development of new derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylenedioxybenzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. CN1884280A - Process for the preparation of piribedil - Google Patents [patents.google.com]

- 4. CN101735201A - Preparation method of piribedil - Google Patents [patents.google.com]

- 5. CN101830891A - Synthesizing method of piribedil - Google Patents [patents.google.com]

- 6. CN106432212A - Synthetic method of piribedil - Google Patents [patents.google.com]

- 7. US3523120A - Piperonyl-piperazine compounds - Google Patents [patents.google.com]

- 8. RU2737721C2 - Method for preparing pharmaceutical substance based on piribedil - Google Patents [patents.google.com]

- 9. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells [repositorio.insa.pt]

An In-depth Technical Guide to the Safety and Handling of 1-Piperonylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 1-piperonylpiperazine (CAS No. 32231-06-4). The information is intended to support safe laboratory and manufacturing practices for professionals in research and drug development.

Chemical and Physical Properties

This compound is a versatile organic compound utilized in pharmaceutical synthesis and agrochemical development.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |

| Molecular Weight | 220.27 g/mol | [1][2] |

| Appearance | White to yellow to orange crystalline powder | [1][3] |

| Melting Point | 36 - 46 °C | [1][3] |

| Boiling Point | 147 - 149 °C at 2 mmHg | [1][3] |

| Flash Point | > 112 °C (> 233.6 °F) - closed cup | [4] |

| Solubility | Slightly soluble in water. Soluble in methanol (B129727) and ethanol. | [5][6] |

| Purity | ≥ 97% (Assay by titration) | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The aggregated GHS classification from multiple sources indicates the following hazards:

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1 / Category 2 | Danger / Warning | H314: Causes severe skin burns and eye damage.[2][4] H315: Causes skin irritation.[2][6] |

| Serious Eye Damage/Eye Irritation | Category 1 / Category 2 | Danger / Warning | H314: Causes severe skin burns and eye damage.[2][4] H319: Causes serious eye irritation.[2][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[2][4] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Danger | Harmful if swallowed, in contact with skin or if inhaled.[4] |

Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. [4][7]A face shield may also be necessary. [8]* Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. [4][7]* Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. [4][7]A dust mask of type N95 (US) is recommended.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. [4][8]* Ensure that eyewash stations and safety showers are close to the workstation location. [4][7]

Storage

-

Store in a cool, dry, and well-ventilated place. [4][8]* Keep containers tightly closed to prevent moisture absorption as the material may be hygroscopic. [6]* Store locked up. [4][7]* Incompatible materials include strong oxidizing agents and strong acids. [4]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. [4][7]If not breathing, give artificial respiration. [4][7] |

| Skin Contact | Immediately take off all contaminated clothing. [4][7]Rinse skin with water/shower. [4][7]Wash off immediately with soap and plenty of water. [4] |

| Eye Contact | Rinse cautiously with water for several minutes. [4][7]Remove contact lenses, if present and easy to do. Continue rinsing. [4][7] |

| Ingestion | Do NOT induce vomiting. [4][7]Rinse mouth with water. [8] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [4][8]* Specific Hazards: Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [4][8]* Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear. [4][8]

Toxicological Information

This compound is reported to be a dermatotoxin, causing skin burns, and can induce toxic pneumonitis (inflammation of the lungs) upon inhalation. [2]It is also noted to attenuate the neurotoxicity of 3,4-methylenedioxymethamphetamine (MDMA) when co-administered. [2] While studies on the toxicological effects of this compound exist, detailed experimental protocols for these studies are not available in publicly accessible safety data sheets. A general workflow for assessing chemical toxicity is illustrated below.

Experimental Workflows and Logical Relationships

Safety and Handling Workflow

The following diagram illustrates the logical flow of safety and handling procedures for a hazardous chemical like this compound.

Caption: Logical workflow for safe chemical handling.

General Toxicity Assessment Workflow

This diagram outlines a typical workflow for assessing the toxicity of a chemical compound.

Caption: Generalized workflow for chemical toxicity assessment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C12H16N2O2 | CID 94426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 32231-06-4 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. CAS 32231-06-4: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound 32231-06-4 | TCI EUROPE N.V. [tcichemicals.com]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. cdhfinechemical.com [cdhfinechemical.com]

InChI key and molecular formula of 1-piperonylpiperazine

An In-depth Guide for Researchers and Drug Development Professionals

Core Chemical Identifiers and Properties

1-Piperonylpiperazine, also known as 1-(3,4-methylenedioxybenzyl)piperazine, is a synthetic compound belonging to the piperazine (B1678402) chemical class. It is recognized for its role as a precursor in the synthesis of various pharmaceuticals and its potential applications in neuropharmacology. This document provides a comprehensive overview of its chemical properties, synthesis, and biological significance.

The fundamental chemical identifiers for this compound are summarized below, providing a cornerstone for its scientific characterization.

| Identifier | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][2][3][4] |

| InChI Key | NBOOZXVYXHATOW-UHFFFAOYSA-N | [1][2] |

| CAS Number | 32231-06-4 | [1][2][3][4] |

| Molecular Weight | 220.27 g/mol | [2][3][4] |

| IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)piperazine | [2] |

A summary of its key physical and chemical properties is presented in the following table, offering a glance at its behavior under various conditions.

| Property | Value | Reference |

| Melting Point | 36-40 °C (lit.) | |

| Boiling Point | 147-149 °C at 2 mmHg (lit.) | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | ≥ 97% | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in research and development. A generalized synthetic workflow is outlined below.

Diagram: Synthetic Pathway of this compound

Caption: Generalized synthetic route to this compound.

Experimental Protocol: Reductive Amination Synthesis

This protocol describes a common laboratory-scale synthesis of this compound from piperonal and piperazine via reductive amination.

Materials:

-

Piperonal (1,3-benzodioxole-5-carbaldehyde)

-

Piperazine

-

Sodium borohydride (B1222165) (NaBH₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperonal (1 equivalent) in methanol. Add piperazine (1.2 equivalents) to the solution and stir at room temperature for 1 hour to form the Schiff base intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by slowly adding water. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous layer, add dichloromethane and a saturated solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by column chromatography or recrystallization to yield a white to off-white solid.

Biological Significance and Applications

This compound serves as a versatile building block in medicinal chemistry and has been investigated for its own biological activities. It is a known metabolite of several psychoactive compounds and has been studied for its potential to modulate their effects.

Modulation of MDMA-Induced Neurotoxicity

Research has indicated that this compound may play a role in the neurotoxic effects of 3,4-methylenedioxymethamphetamine (MDMA). The proposed mechanism involves its interaction with neurotransmitter systems.

Diagram: Investigational Workflow for Neurotoxicity Studies

Caption: Workflow for studying the effects of this compound.

Precursor for Anti-Inflammatory Agents

This compound has been utilized in the synthesis of novel anti-inflammatory compounds. For instance, it was used to synthesize acetyl-caffeic acid-1-piperonylpiperazine (HBU-47), which has shown potential in inhibiting inflammation.

Diagram: Role in Anti-Inflammatory Drug Synthesis

Caption: Synthesis of HBU-47 from this compound.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its well-defined chemical properties and versatile synthetic utility make it a valuable precursor for the development of novel therapeutic agents. Further research into its biological activities and mechanisms of action will continue to elucidate its potential applications in drug discovery and development.

References

Methodological & Application

Synthesis of 1-Piperonylpiperazine: A Detailed Guide for Researchers

Application Note: This document provides a comprehensive protocol for the synthesis of 1-piperonylpiperazine, a valuable building block in the development of pharmaceuticals and other biologically active molecules. The described method is based on the reductive amination of piperonal (B3395001) with piperazine (B1678402), a widely utilized and efficient transformation in organic synthesis.

Introduction

This compound, also known as 1-(3,4-methylenedioxybenzyl)piperazine, is a derivative of piperazine that incorporates the piperonyl group. This moiety is found in numerous natural products and synthetic compounds with diverse pharmacological activities. The synthesis of this compound is a key step in the preparation of various target molecules in drug discovery and development. The protocol outlined below describes a reliable and scalable procedure for its synthesis via reductive amination.

Reaction Scheme

The synthesis proceeds through the formation of an iminium ion intermediate from piperonal and piperazine, which is then reduced in situ to yield the desired this compound. To favor the formation of the mono-substituted product and minimize the formation of the di-substituted by-product, an excess of piperazine is employed.

Caption: Reaction scheme for the synthesis of this compound.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| Piperonal | C₈H₆O₃ | 150.13 | 35-39 | 263 | 120-57-0 |

| Piperazine | C₄H₁₀N₂ | 86.14 | 106-110 | 146 | 110-85-0 |

| This compound | C₁₂H₁₆N₂O₂ | 220.27 | 38-42 | 147-149 @ 2 mmHg | 32231-06-4 |

Table 2: Summary of a Typical Reaction

| Parameter | Value |

| Scale | 10 mmol (Piperonal) |

| Molar Ratio (Piperonal:Piperazine) | 1 : 4 |

| Reducing Agent | Sodium Triacetoxyborohydride (B8407120) |

| Solvent | 1,2-Dichloroethane (B1671644) (DCE) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 80-90% |

| Purity (by NMR) | >95% |

Experimental Protocols

This section provides a detailed step-by-step procedure for the synthesis of this compound.

Materials and Reagents

-

Piperonal (3,4-Methylenedioxybenzaldehyde)

-

Piperazine (anhydrous)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (B1210297)

-

Hexanes

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flasks

-

Separatory funnel

-

Glassware for column chromatography

Synthesis Procedure

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Reaction Setup

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add piperonal (1.50 g, 10.0 mmol) and anhydrous piperazine (3.45 g, 40.0 mmol).

-

Add 100 mL of anhydrous 1,2-dichloroethane (DCE) to the flask.

-

Stir the mixture at room temperature until all solids have dissolved.

-

In one portion, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

Step 2: Work-up

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.

Step 3: Purification

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel.

-

A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white to off-white solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons.

-

¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point Analysis: To compare the melting point of the synthesized product with the literature value.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

1,2-Dichloroethane and dichloromethane are chlorinated solvents and should be handled with care.

-

Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. It should be handled in a dry environment.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound from readily available starting materials. This procedure is suitable for researchers in both academic and industrial settings who require access to this important synthetic intermediate. The use of an excess of piperazine and a mild reducing agent like sodium triacetoxyborohydride ensures a good yield of the desired mono-alkylated product.

Application Notes and Protocols for HPLC-UV Analysis of 1-Piperonylpiperazine and its Derivatives

Introduction

1-Piperonylpiperazine and its derivatives are a class of organic compounds with a piperazine (B1678402) core structure, which is prevalent in many biologically active molecules and pharmaceutical intermediates.[1] The accurate and reliable quantification of these compounds is crucial for quality control in drug manufacturing, purity assessment of synthetic intermediates, and in preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely adopted analytical technique for this purpose due to its robustness, precision, and accessibility.[2]

This document provides detailed application notes and protocols for the HPLC-UV analysis of this compound and its derivatives. It includes a general-purpose reversed-phase HPLC method, as well as an alternative method involving pre-column derivatization for enhanced sensitivity, particularly for compounds lacking a strong chromophore.[3]

Challenges in HPLC Analysis of Piperazine and its Derivatives

The analysis of piperazine and some of its derivatives by HPLC can present challenges due to their physicochemical properties. As hydrophilic and basic compounds, they may exhibit poor retention on traditional reversed-phase columns. Furthermore, compounds lacking a strong chromophore will have low UV absorptivity, leading to poor sensitivity.[3][4] To overcome these challenges, several strategies have been developed:

-

Pre-column Derivatization: This approach involves reacting the analyte with a labeling agent to introduce a chromophore, thereby enabling sensitive UV or fluorescence detection.[3][5]

-

Specialized Chromatography: The use of stationary phases with multiple retention mechanisms, such as mixed-mode or specialized columns, can improve the retention of polar, basic compounds.[3]

-

Alternative Detection Techniques: When derivatization is not suitable, detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) can be employed.[3][4]

Diagram of Challenges and Solutions in Piperazine HPLC Analysis

Caption: Logical relationship of challenges and solutions in piperazine HPLC analysis.

Method 1: General Purpose Reversed-Phase HPLC-UV Method

This method is suitable for the analysis of this compound and its derivatives that possess a sufficient UV chromophore.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 25°C[2] |

| Injection Volume | 20 µL[2] |

| UV Detection Wavelength | 245 nm[2] (may need optimization for specific derivatives) |

| Run Time | 10 minutes (or until the analyte elutes) |

Experimental Protocol

1. Reagents and Materials

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Reference standard of this compound or its derivative

-

Sample containing the analyte of interest

2. Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make up to the mark.[2]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-50 µg/mL).[2]

3. Sample Preparation

-

Accurately weigh the sample containing the analyte and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter before injection.[2]

4. HPLC Analysis Workflow

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard and sample solutions.

-

Identify the analyte peak based on the retention time of the reference standard.

-

Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.

Diagram of General HPLC-UV Analysis Workflow

Caption: A typical workflow for the HPLC analysis of piperazine compounds.[3]

Method 2: HPLC-UV Analysis with Pre-column Derivatization

This method is suitable for the trace analysis of piperazine and its derivatives that lack a strong UV chromophore. The protocol involves derivatization with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active product.[3][5]

Chromatographic Conditions

| Parameter | Condition |

| Column | Chiralpak IC (250 x 4.6 mm, 5 µm)[5] |

| Mobile Phase | Acetonitrile : Methanol : Diethylamine (90:10:0.1, v/v/v)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Column Temperature | 35°C[5] |

| Injection Volume | 10 µL[5] |

| UV Detection Wavelength | 340 nm[5] |

| Run Time | 20 minutes[5] |

Experimental Protocol

1. Reagents and Materials

-

Acetonitrile, Methanol, Diethylamine (all HPLC grade)

-

Piperazine or its derivative reference standard

-

NBD-Cl (4-chloro-7-nitrobenzofuran)

-

Sample containing the analyte of interest

2. Derivatization Procedure

-

A detailed derivatization procedure would need to be optimized, but a general approach involves reacting the piperazine compound with an excess of NBD-Cl in a suitable buffer and at an elevated temperature to ensure complete reaction. The reaction mixture may require neutralization and filtration before injection.

3. Standard and Sample Preparation

-

Prepare stock and working standard solutions of the piperazine derivative.

-

Subject both the standards and the samples to the same derivatization procedure.

4. HPLC Analysis

-

Follow the general HPLC analysis workflow described in Method 1, using the chromatographic conditions specified for this method.

Quantitative Data for Selected Piperazine Derivatives